2-Methylprop-2-ene-1-sulfonyl chloride

Cross-Coupling Iron Catalysis Allylation

2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4), also known as methallylsulfonyl chloride, is an electrophilic alk-2-ene sulfonyl chloride with the molecular formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol. The compound exists as a liquid with a density of 1.2704 g/cm³ and a boiling point of 68–70 °C at 8 Torr.

Molecular Formula C4H7ClO2S
Molecular Weight 154.61
CAS No. 14568-34-4
Cat. No. B2597791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylprop-2-ene-1-sulfonyl chloride
CAS14568-34-4
Molecular FormulaC4H7ClO2S
Molecular Weight154.61
Structural Identifiers
SMILESCC(=C)CS(=O)(=O)Cl
InChIInChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3
InChIKeyDWAZFVPADZFXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4): Core Chemical Identity and Procurement Relevance


2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4), also known as methallylsulfonyl chloride, is an electrophilic alk-2-ene sulfonyl chloride with the molecular formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol [1]. The compound exists as a liquid with a density of 1.2704 g/cm³ and a boiling point of 68–70 °C at 8 Torr [2]. As a reactive building block, it serves as a precursor for sulfonamides, sulfonates, and sulfonyl fluorides, and is utilized in palladium- and iron-catalyzed desulfinylative C–C cross-coupling reactions for the construction of complex molecular architectures .

Why Generic Substitution of 2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4) with Unsubstituted or Alternative Allylsulfonyl Chlorides is Not Recommended


The presence of the 2-methyl substituent in 2-methylprop-2-ene-1-sulfonyl chloride fundamentally alters its steric and electronic profile compared to unsubstituted allylsulfonyl chlorides such as prop-2-ene-1-sulfonyl chloride . This structural distinction translates into quantifiable differences in physical properties (density, boiling point), cross-coupling yields, and regioselectivity in C–C bond-forming reactions . Furthermore, the branched alkene framework can lead to divergent reaction pathways and selectivities, making direct interchange without re-optimization of conditions unreliable for achieving reproducible synthetic outcomes [1].

2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4): Quantitative Evidence Guide for Differentiated Performance


Fe(acac)₃-Catalyzed Desulfinylative Allylation: Yields with Aryl Grignard Reagents

In a direct head-to-head study, 2-methylprop-2-ene-1-sulfonyl chloride (compound 1) demonstrated yields of 82%, 82%, and 85% when coupled with o-tolyl, p-tolyl, and p-methoxyphenyl Grignard reagents, respectively, under ligandless Fe(acac)₃ catalysis in THF at room temperature . Under identical conditions, prop-2-ene-1-sulfonyl chloride (compound 2) provided yields of 78%, 77%, and 79% for the same nucleophiles, demonstrating a consistent 3–6% absolute yield advantage for the methallyl derivative .

Cross-Coupling Iron Catalysis Allylation

Regioselectivity in Iron-Catalyzed Allylation with o-Tolylmagnesium Chloride

When 2-methylprop-2-ene-1-sulfonyl chloride (compound 4) was coupled with o-tolylmagnesium chloride under Fe(acac)₃ catalysis, the product mixture exhibited an 88:12 ratio favoring the linear, less-substituted allylic isomer, with a combined yield of 72% . In contrast, the isomeric but-2-enesulfonyl chloride (compound 3) under identical conditions gave an 86:14 regioselectivity and a 78% yield, demonstrating that the methallyl scaffold directs product distribution toward the more sterically accessible linear isomer .

Regioselectivity Allylation Cross-Coupling

Physical Property Differentiation: Density and Boiling Point vs. Prop-2-ene-1-sulfonyl Chloride

2-Methylprop-2-ene-1-sulfonyl chloride exhibits a density of 1.2704 g/cm³ and a boiling point of 68–70 °C at 8 Torr [1]. The unsubstituted analogue, prop-2-ene-1-sulfonyl chloride, has a significantly higher density of 1.33 g/cm³ and a boiling point of 175.4 °C at 760 mmHg . This 0.06 g/cm³ density difference and the >100 °C boiling point disparity at reduced pressure directly impact solvent compatibility, distillation parameters, and storage requirements.

Physical Chemistry Purification Process Engineering

Pd-Catalyzed Desulfinylative Allylation: Grignard Reactivity Profile

In palladium-catalyzed desulfinylative C–C allylations, 2-methylprop-2-enesulfonyl chloride (2a) successfully couples with both aryl and alkyl Grignard reagents, though alkyl Grignard reactions are slower [1]. Comparative data from the same study show that prop-2-enesulfonyl chloride (2b) provides faster and higher-yielding couplings with aryl Grignard reagents (e.g., o-tolylMgCl and p-methoxyphenylMgBr) than with n-octylMgBr, which yielded undec-1-ene in only 66% yield [2]. This indicates that the methallyl derivative exhibits a more balanced reactivity profile between aryl and alkyl nucleophiles.

Palladium Catalysis Cross-Coupling Grignard Reagents

Validated Application Scenarios for 2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4) Based on Comparative Evidence


Ligandless Iron-Catalyzed Desulfinylative Allylation for Medicinal Chemistry Libraries

Researchers synthesizing allylated aromatic scaffolds via Fe(acac)₃-catalyzed cross-coupling can expect a 3–6% higher isolated yield with 2-methylprop-2-ene-1-sulfonyl chloride compared to prop-2-ene-1-sulfonyl chloride when using standard aryl Grignard reagents (o-tolyl, p-tolyl, p-methoxyphenyl) . This yield advantage is particularly valuable in iterative library synthesis where cumulative efficiency gains translate to significant time and material savings. The reaction proceeds at room temperature without ligand additives, minimizing purification burdens.

Regioselective Synthesis of Linear Allyl Aromatics

When a synthetic route demands a high proportion of the linear, less-substituted allylic isomer, 2-methylprop-2-ene-1-sulfonyl chloride provides an 88:12 regioselectivity in Fe-catalyzed couplings with o-tolyl Grignard . This is a 2% absolute improvement over the 86:14 ratio obtained with isomeric but-2-enesulfonyl chloride, which may be critical for accessing specific isomeric intermediates without resorting to chromatographic separation of regioisomers.

Process Chemistry and Distillation-Purified Intermediates

The significantly lower boiling point (68–70 °C at 8 Torr) and reduced density (1.27 g/cm³) of the methallyl derivative relative to prop-2-ene-1-sulfonyl chloride (bp ~175 °C at 760 mmHg; density 1.33 g/cm³) make it more amenable to purification by vacuum distillation and simpler to handle in multi-kilogram campaigns [1]. This physical differentiation can reduce energy consumption and streamline process development in industrial settings.

Photoresist and Specialty Polymer Intermediate Production

Vendor technical literature identifies 2-methylprop-2-ene-1-sulfonyl chloride as a chlorosulfonation agent used in the production of photoresist materials and as a precursor to benzyl chlorides for aldehyde and amide synthesis . While direct comparative performance data in these specific applications are not publicly available, the compound's documented use in lithography suggests that its branched alkene structure imparts properties (e.g., solubility, reactivity, or film-forming characteristics) valued in microelectronics manufacturing.

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